三苯基硅醇钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

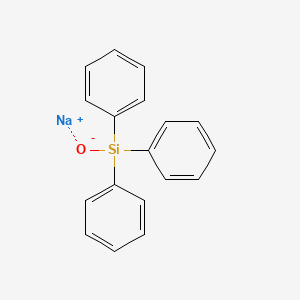

Sodium triphenylsilanolate is a useful research compound. Its molecular formula is C18H16OSi and its molecular weight is 276.4. The purity is usually 95%.

BenchChem offers high-quality Sodium triphenylsilanolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium triphenylsilanolate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机硅化合物的合成

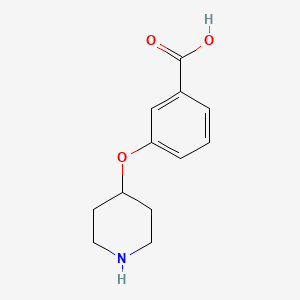

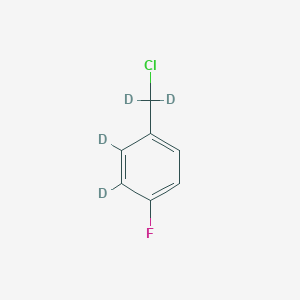

三苯基硅醇钠可用于合成有机硅化合物。 例如,它已用于与1,4-双(二甲基氯硅烷基)苯的缩合反应,合成1,4-双[二甲基(三苯基硅氧基)硅烷基]苯 {svg_1}。 该化合物是一种结晶物质,熔点为237–238°,在465–475°下不分解蒸馏 {svg_2}。

食品中的钠还原

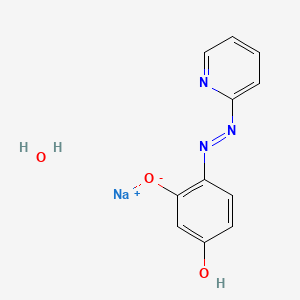

三苯基硅醇钠有可能用于食品行业以减少钠。 空心盐是一种涉及设计具有空心结构的固体盐颗粒的概念,旨在提高盐感知的效率,被认为是减少钠摄入量的基本策略 {svg_3}。三苯基硅醇钠由于其独特的性质,可以探索用于生产这种空心盐。

食品工业应用

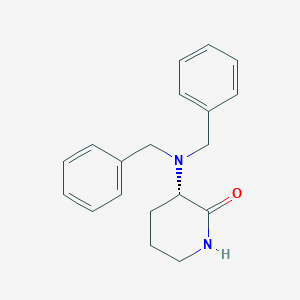

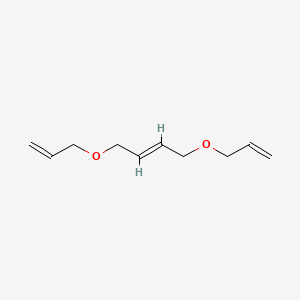

三苯基硅醇钠的独特性质使其成为食品行业中的一种有价值的成分。 例如,它可以用来增强食物的味道,改善质地,抑制微生物的生长,确保食品安全 {svg_4}。

制药应用

三苯基硅醇钠有可能在制药行业找到应用。 它的独特性质可以用于生产某些药物或作为药物制剂中的成分 {svg_5}。

化妆品行业应用

化妆品行业可能会从使用三苯基硅醇钠中受益。 它的独特性质可以用于改善某些化妆品的质地和功效 {svg_6}。

纺织行业应用

三苯基硅醇钠由于其独特的性质,可用于纺织行业。 它可能用于生产某些类型的织物或作为纺织品处理的成分 {svg_7}。

未来方向

属性

IUPAC Name |

sodium;oxido(triphenyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXDMWNDEUYXPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NaOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is a key reaction that sodium triphenylsilanolate readily undergoes, and what is a specific application highlighted in the research?

A1: Sodium triphenylsilanolate reacts with bis(cyclopentadienyl)titanium dihalides to form bis(triphenylsiloxy)bis(cyclopentadienyl)titanium. [] This reaction, conducted in toluene at 75-90°C, highlights the utility of sodium triphenylsilanolate in synthesizing organometallic compounds with siloxy ligands. []

Q2: The provided abstract mentions "aprotic solvent." Why is this choice of solvent significant in reactions involving sodium triphenylsilanolate?

A2: Sodium triphenylsilanolate is a strong base. Aprotic solvents, which lack acidic protons, are crucial in these reactions to prevent unwanted side reactions, such as the decomposition of the silanolate or reactions with the solvent itself. This ensures the intended metal-siloxy condensation reaction proceeds efficiently. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)